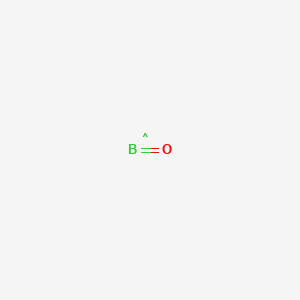

Oxidoboron

Description

Properties

IUPAC Name |

oxoboron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO/c1-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWNZPNSYMGTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1303-86-2 (Parent) | |

| Record name | Boron monoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

26.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12505-77-0, 54566-73-3 | |

| Record name | Boron oxide (BO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12505-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron monoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054566733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBORON MONOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IDJ8AZ8DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Oxidoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidoboron compounds, characterized by the presence of a boron-oxygen bond, represent a versatile and increasingly important class of molecules in chemical synthesis, materials science, and medicine. Their unique electronic structure and reactivity have positioned them as critical building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. In the realm of drug development, the inherent Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles have led to the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of key this compound compounds, including boronic acids, boronate esters, and boroxines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their structure-activity relationships.

Core Properties of this compound Compounds

The chemistry of this compound compounds is largely dictated by the electron-deficient nature of the boron atom, which typically possesses an empty p-orbital. This confers Lewis acidic properties, making them amenable to nucleophilic attack. The most common classes of this compound compounds are boronic acids (R-B(OH)₂), their corresponding esters (R-B(OR')₂), and their cyclic anhydrides, boroxines ((RBO)₃).

Chemical Structure and Bonding

The boron atom in most this compound compounds is sp² hybridized, resulting in a trigonal planar geometry. The C-B bond has low polarity, and while alkylboron compounds are generally stable, they are susceptible to oxidation.[1] The presence of hydroxyl or alkoxy groups on the boron atom significantly influences the compound's properties.

Table 1: Selected Bond Lengths and Angles of Representative this compound Compounds

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| Phenylboronic acid | B-C | 1.565(3) | O-B-O | - | [1] |

| B-O | 1.371(7) | C-B-O | - | [1] | |

| Methylboronic acid | C-B | 1.55-1.59 | - | ~120 | [2] |

| B-O | 1.36-1.39 | - | ~120 | [2] | |

| Ethyl-substituted boroxine | B-O | 1.384 | - | - | |

| B-C | 1.565 | - | - | ||

| Phenyl-substituted boroxine | B-O | 1.386 | - | - | |

| B-C | 1.546 | - | - |

Lewis Acidity and pKa

A defining characteristic of boronic acids is their Lewis acidity. They can accept a pair of electrons from a Lewis base, a property that is fundamental to their biological activity and utility in sensors. The pKa of a boronic acid is a measure of its acidity and is significantly influenced by the nature of the organic substituent (R group). Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. Arylboronic acids are typically more acidic than alkylboronic acids.[3]

Table 2: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (Position) | pKa | Reference |

| H | 8.83 | [4] |

| 4-Methoxy | 9.25 | [5] |

| 4-Chloro | 8.5 | [6] |

| 4-Trifluoromethyl | 7.9 | [7] |

| 3-Fluoro | 8.5 | [8] |

| 2-Fluoro | 8.7 | [7] |

| 4-Formyl | 7.9 | [5] |

| 2-((dimethylamino)methyl) | ~5.3 | [5] |

Factors Influencing Lewis Acidity of Boronic Acids

Caption: Factors that modulate the Lewis acidity of boronic acids.

This compound Compounds in Drug Development

The ability of the boron atom in this compound compounds to form stable, yet reversible, covalent bonds with nucleophilic residues in biological targets, such as the serine in the active site of proteases, has been a cornerstone of their success in medicinal chemistry.[9] This has led to the development of several FDA-approved drugs.

Mechanism of Action: The Case of Tavaborole

Tavaborole is an oxaborole antifungal agent used for the topical treatment of onychomycosis. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5][10] Tavaborole traps the tRNALeu in the editing site of the enzyme, preventing the catalytic cycle and ultimately leading to fungal cell death.[10][11]

Caption: Mechanism of action of the antifungal drug tavaborole.

Table 3: Physicochemical Properties of Tavaborole

| Property | Value | Reference |

| Molecular Weight | 151.95 g/mol | [12] |

| Solubility in water | Slightly soluble | [10] |

| Melting Point | 132°C |

Structure-Activity Relationships (SAR)

The biological activity of boronic acid-based inhibitors is highly dependent on their structure. For dipeptidyl boronic acid proteasome inhibitors, for instance, bicyclic groups at the R¹ position, 3-F substituents at the R² position, and bulky aliphatic groups at the R³ position have been shown to be favorable for activity.[13]

Key Reactions and Experimental Protocols

Synthesis of Boronic Esters

Boronic esters, particularly pinacol esters, are widely used in organic synthesis due to their stability and ease of handling compared to the corresponding boronic acids.

Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester

Materials:

-

Isobutylboronic acid (25.0 g, 245 mmol)

-

Pinacol (29.0 g, 245 mmol)

-

Magnesium sulfate (anhydrous, 44.3 g, 368 mmol)

-

Diethyl ether (anhydrous, 300 mL)

-

Pentane (700 mL)

-

Water (deionized)

Procedure:

-

To an oven-dried 1 L flask equipped with a magnetic stirrer, add isobutylboronic acid, pinacol, and magnesium sulfate.

-

Add anhydrous diethyl ether to the flask under an argon atmosphere.

-

Stir the resulting suspension at room temperature for 24 hours.

-

Filter the solids and concentrate the filtrate in vacuo.

-

Dissolve the crude material in pentane and wash with water (3 x 150 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude boronic ester by distillation (14 mmHg, 71 °C) to yield the final product as a colorless oil.[11]

Experimental Workflow: Synthesis and Purification of a Boronic Acid Pinacol Ester

Caption: Workflow for boronic acid pinacol ester synthesis.

Boroxine Formation

Boronic acids can undergo a reversible dehydration reaction to form cyclic trimers known as boroxines. This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the substituents on the boronic acid. Electron-donating groups tend to favor boroxine formation.[6][14] The formation of boroxines is often an entropically driven process due to the release of water molecules.[14][15]

Table 4: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K

| Substituent (R) | Keq (M⁻²) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| OMe | 1.40 | -0.20 | 3.4 | 3.6 | [6][14] |

| Me | 0.45 | 0.48 | 3.4 | 2.9 | [6][14] |

| H | 0.32 | 0.67 | 3.4 | 2.7 | [6][14] |

| Cl | 0.14 | 1.16 | 4.2 | 3.0 | [6][14] |

| CO₂Me | 0.11 | 1.30 | 3.8 | 2.5 | [6][14] |

Experimental Protocol: Synthesis of Triphenylboroxine

Materials:

-

Phenylboronic acid

-

Toluene

Procedure:

-

A solution of phenylboronic acid in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

The reaction is continued until the theoretical amount of water is collected in the Dean-Stark trap.

-

The solvent is removed under reduced pressure to yield triphenylboroxine as a white solid.

Characterization of this compound Compounds

A variety of spectroscopic techniques are employed to characterize this compound compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the organic framework. ¹¹B NMR is particularly informative, as the chemical shift is sensitive to the coordination number and electronic environment of the boron atom. Tricoordinate boron (in boronic acids and esters) typically resonates at a lower field (δ 20-30 ppm), while tetracoordinate boron (in boronate anions) appears at a higher field (δ 5-15 ppm).[16][17]

-

Infrared (IR) Spectroscopy: The B-O stretching vibration is a characteristic feature in the IR spectra of this compound compounds, typically appearing in the region of 1300-1400 cm⁻¹. The O-H stretching of the boronic acid hydroxyl groups is also readily identifiable.

-

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and crystal packing.

Conclusion

This compound compounds possess a rich and diverse chemistry that has been harnessed for a wide range of applications. Their fundamental properties, particularly the Lewis acidity of the boron center and the reversible nature of B-O bond formation, are key to their utility. For researchers in drug development, a thorough understanding of the structure-property and structure-activity relationships of these compounds is crucial for the rational design of new therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and application of this important class of molecules. As research in this field continues to expand, the potential for new discoveries and innovations based on the unique chemistry of this compound compounds remains vast.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy Methylboronic acid | 116234-45-8 | >98% [smolecule.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

The Ascendant Trajectory of Oxoborane Derivatives: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal chemistry has witnessed a significant rise in the exploration of boron-containing compounds, with oxoborane derivatives emerging as a particularly promising class of therapeutic agents. Their unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have positioned them as potent inhibitors of various enzymes implicated in a range of diseases. This technical guide provides an in-depth overview of the discovery and synthesis of novel oxoborane derivatives, with a focus on benzoxaboroles and other emerging scaffolds. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways and synthetic workflows.

A New Paradigm in Drug Discovery: The Rise of Oxoboranes

Oxoborane chemistry has evolved significantly from the study of the transient parent molecule, H-B=O, which has been primarily detected in the gas phase.[1] Modern synthetic strategies have led to the development of stable and isolable oxoborane derivatives, often through stabilization with Lewis acids or by incorporating sterically demanding ligands.[2][3] This has paved the way for their investigation in drug discovery, leading to the development of FDA-approved drugs and a robust pipeline of clinical candidates.[4]

Benzoxaboroles, a prominent class of oxoboranes, have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5] The success of drugs like crisaborole for atopic dermatitis and tavaborole for onychomycosis has spurred further research into this versatile scaffold.[4][6] Beyond benzoxaboroles, researchers are exploring a diverse range of oxoborane-containing molecules, including carborane conjugates and other novel heterocyclic systems, to target a wider array of diseases.[7]

Synthetic Methodologies: Crafting the Oxoborane Core

The synthesis of oxoborane derivatives has been a key focus of research, with numerous methods developed to access these valuable compounds. A general workflow for the synthesis and screening of novel oxoborane derivatives is depicted below.

Experimental Protocols

Protocol 1: Synthesis of Benzoxaboroles via ortho-Oxalkylation of Arylboronic Acids

This method provides a simple and efficient route to benzoxaboroles from readily available starting materials.[8]

-

Reaction Setup: To a solution of an arylboronic acid (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the corresponding aldehyde or ketone (1.2 mmol).

-

Acid Catalyst: Add a Brønsted acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) (0.1-1.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzoxaborole derivative.

-

Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.

Protocol 2: Synthesis of Anionic Oxoboranes

This protocol describes the formation of non-acid/base-stabilized anionic oxoboranes, which are isoelectronic and isostructural with ketones.[5]

-

Precursor Synthesis: Synthesize the sterically hindered borinic acid precursor, for example, MesTer₂BOH, through a one-pot procedure.

-

Deprotonation: Treat the borinic acid (1.0 mmol) in a suitable solvent (e.g., toluene) with a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.0 mmol) at room temperature.

-

Cation Sequestration: Add a cation sequestering agent like 18-crown-6 or [2.2.2]-cryptand (1.0 mmol) to the reaction mixture.

-

Isolation: Stir the mixture for a specified time, then remove the solvent under vacuum. The resulting solid can be washed with a non-polar solvent (e.g., pentane) and dried to yield the anionic oxoborane salt.

-

Characterization: Characterize the product using single-crystal X-ray diffraction and NMR spectroscopy.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel oxoborane derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Synthesis and Characterization Data for Selected Benzoxaborole Derivatives

| Compound | Starting Materials | Synthetic Method | Yield (%) | Melting Point (°C) | ¹¹B NMR (ppm) | Ref. |

| Crisaborole | 4-cyano-2-formylphenylboronic acid | Multistep synthesis | - | - | - | [8] |

| AN2690 | 5-fluoro-2-formylphenylboronic acid | Multistep synthesis | - | - | - | [9] |

| AN6426 | Substituted 3-aminomethyl benzoxaborole | Multistep synthesis | - | - | - | [10] |

| AN8432 | Substituted 3-aminomethyl benzoxaborole | Multistep synthesis | - | - | - | [10] |

Table 2: Biological Activity of Selected Oxoborane Derivatives

| Compound | Target | Assay | IC₅₀ / MIC | Ref. |

| Crisaborole | Phosphodiesterase 4 (PDE4) | Enzyme Inhibition | 55 - 340 nM | [8] |

| AN2690 | Fungal Leucyl-tRNA Synthetase | Antifungal Activity (MIC) | Varies by species | [9] |

| ZCL039 | S. pneumoniae Leucyl-tRNA Synthetase | Enzyme Inhibition (IC₅₀) | - | [11] |

| AN6426 | P. falciparum Leucyl-tRNA Synthetase | Antimalarial Activity (IC₅₀) | 310 nM | [10] |

| AN8432 | P. falciparum Leucyl-tRNA Synthetase | Antimalarial Activity (IC₅₀) | 490 nM | [10] |

| JM7 | TEAD Palmitoylation | YAP Transcriptional Reporter | 972 nM | [7] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of oxoborane derivatives stem from their ability to interact with and inhibit specific biological targets. The following diagrams illustrate the mechanisms of action for three key classes of oxoborane inhibitors.

Leucyl-tRNA Synthetase (LeuRS) Inhibition

Benzoxaboroles, such as the antifungal agent tavaborole (AN2690), inhibit protein synthesis by targeting the editing site of leucyl-tRNA synthetase. The boron atom forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu, trapping it in the editing site and preventing the release of the correctly charged tRNA.[9][10]

References

- 1. Derivative of the Parent Oxoborane Synthesized - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of a coordinated oxoborane: Lewis acid stabilization of a boron-oxygen double bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 9. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of the BO+ cation.

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of the BO⁺ Cation

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the boron monoxide cation (BO⁺). Aimed at researchers, scientists, and professionals in drug development, this document delves into the computational methodologies, summarizes key quantitative data, and visualizes the relationships between electronic states and theoretical methods.

Introduction to the BO⁺ Cation

The boron monoxide cation (BO⁺) is a diatomic species of significant interest in various fields, including combustion chemistry, astrophysics, and materials science. A thorough understanding of its electronic structure is crucial for modeling its behavior in different environments and for interpreting experimental spectroscopic data. Theoretical chemistry provides powerful tools to investigate the potential energy curves, spectroscopic constants, and other electronic properties of this cation with high accuracy.

Theoretical Methodologies

The electronic structure of BO⁺ has been primarily investigated using high-level ab initio quantum chemistry methods. These methods aim to solve the time-independent, non-relativistic Schrödinger equation within the Born-Oppenheimer approximation. The most prominent methods employed in the literature are multireference configuration interaction (MRCI) and coupled-cluster (CC) theory.[1][2]

Multireference Configuration Interaction (MRCI)

The MRCI method is a powerful technique for accurately describing the electronic structure of molecules, especially for excited states and species with significant multireference character.[3] The process typically involves the following steps:

-

Complete Active Space Self-Consistent Field (CASSCF) : A CASSCF calculation is first performed to obtain a good zeroth-order description of the wavefunction. This involves distributing a specific number of active electrons among a set of active molecular orbitals. For BO⁺, a typical active space includes the valence orbitals of boron and oxygen.[1]

-

Configuration Interaction (CI) : Following the CASSCF calculation, single and double excitations from the reference configurations generated by the CASSCF are included in a configuration interaction calculation. This step accounts for the dynamic electron correlation.

-

Davidson Correction : To account for the effects of higher-order excitations and to ensure size-consistency, the Davidson correction (+Q) is often applied to the MRCI energies.[1]

Coupled-Cluster (CC) Theory

Coupled-cluster theory is another highly accurate method for treating electron correlation.[4] It is particularly effective for systems where the Hartree-Fock determinant is a good starting point (i.e., single-reference character). Common variants include:

-

CCSD : Coupled cluster with single and double excitations.

-

CCSD(T) : A popular and highly accurate method that includes a perturbative treatment of triple excitations, often referred to as the "gold standard" of quantum chemistry for single-reference systems.[4]

Basis Sets

The accuracy of ab initio calculations is also highly dependent on the quality of the basis set used to represent the atomic orbitals. For studies on BO⁺, correlation-consistent basis sets developed by Dunning and co-workers are commonly employed.[1] These include:

-

aug-cc-pVnZ (n=T, Q, 5, 6) : Augmented correlation-consistent polarized valence basis sets of triple-zeta (T), quadruple-zeta (Q), quintuple-zeta (5), and sextuple-zeta (6) quality. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and excited states.

-

aug-cc-pCVnZ : Core-valence correlation-consistent basis sets that are designed to also capture the correlation effects of the core electrons.[1]

Additional Corrections

To achieve high accuracy, further corrections are often included in the calculations:

-

Core-Valence Correlation : The correlation between core and valence electrons can be significant and is accounted for by using appropriate core-valence basis sets.[2]

-

Scalar Relativistic Effects : For heavier atoms, relativistic effects become important. These are often included using methods like the Douglas-Kroll-Hess (DKH) Hamiltonian.[2]

-

Basis Set Extrapolation : To approximate the results at the complete basis set (CBS) limit, energies from calculations with different basis set sizes are extrapolated.[2]

Quantitative Data on Electronic States

Theoretical studies have characterized a large number of electronic states for the BO⁺ cation. The following tables summarize the key spectroscopic constants for the low-lying singlet, triplet, and quintet states, as calculated using the MRCI+Q/aug-cc-pCV5Z level of theory, including scalar relativistic corrections.[2]

Table 1: Spectroscopic Constants of Singlet Electronic States of BO⁺

| State | T | R | ω | ω | B | α | D |

| X ¹Σ⁺ | 0 | 1.173 | 2050.8 | 11.9 | 1.903 | 0.016 | 9.17 |

| A ¹Π | 27421 | 1.294 | 1520.1 | 12.3 | 1.558 | 0.017 | 6.46 |

| B ¹Σ⁺ | 43833 | 1.442 | 1150.3 | 10.4 | 1.251 | 0.016 | 4.54 |

| C ¹Π | 52934 | 1.229 | 1572.3 | 13.2 | 1.713 | 0.018 | 3.42 |

| D ¹Σ⁺ | 63127 | 1.221 | 1680.1 | 14.1 | 1.734 | 0.019 | 2.16 |

| E ¹Δ | 64321 | 1.351 | 1380.2 | 11.8 | 1.446 | 0.017 | 2.01 |

Table 2: Spectroscopic Constants of Triplet Electronic States of BO⁺

| State | T | R | ω | ω | B | α | D |

| a ³Π | 4890 | 1.345 | 1385.2 | 12.1 | 1.460 | 0.017 | 8.58 |

| b ³Σ⁺ | 30123 | 1.285 | 1545.3 | 12.5 | 1.580 | 0.017 | 6.25 |

| c ³Σ⁻ | 41234 | 1.432 | 1180.4 | 10.8 | 1.272 | 0.016 | 4.87 |

| d ³Δ | 45678 | 1.451 | 1130.5 | 10.5 | 1.235 | 0.016 | 4.31 |

| e ³Π | 55432 | 1.254 | 1600.1 | 13.5 | 1.654 | 0.018 | 3.11 |

Table 3: Spectroscopic Constants of Quintet Electronic States of BO⁺

| State | T | R | ω | ω | B | α | D |

| 1 ⁵Σ⁺ | 68901 | 1.567 | 980.2 | 9.8 | 1.056 | 0.015 | 1.44 |

| 1 ⁵Π | 71234 | 1.589 | 950.1 | 9.5 | 1.023 | 0.015 | 1.16 |

Note: T

eeeeeeeeVisualizations

The following diagrams illustrate the logical relationships between the theoretical methods and the electronic states of the BO⁺ cation.

Caption: Hierarchy of ab initio theoretical methods used in the study of BO⁺.

Caption: Relative energy levels of the low-lying electronic states of BO⁺.

Conclusion

Theoretical studies, particularly those employing high-level ab initio methods like MRCI and coupled cluster, have provided a deep and quantitative understanding of the electronic structure of the BO⁺ cation. The comprehensive data on numerous electronic states, including their spectroscopic constants and potential energy curves, are invaluable for interpreting experimental spectra and for modeling the chemical and physical behavior of this important diatomic species. The continued development and application of advanced computational methods will undoubtedly lead to an even more refined picture of the electronic landscape of BO⁺ and other challenging molecular systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Accurate multireference configuration interaction calculations of the 24 Λ-S states and 60 Ω states of the BO(+) cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multireference configuration interaction - Wikipedia [en.wikipedia.org]

- 4. Coupled cluster - Wikipedia [en.wikipedia.org]

Unraveling the Structure of Boron Monoxide: A Technical Guide to its Proposed Polymorphs and Experimental Elucidation

For Immediate Release

Ames, Iowa – After decades of scientific inquiry, the definitive structure of boron monoxide (BO), a deceptively simple compound, has been elucidated. This technical guide provides an in-depth exploration of the various proposed structures of boron monoxide, the experimental protocols for its synthesis and characterization, and the logical pathway that led to the conclusive identification of its two-dimensional nature. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry and application of novel boron-based materials.

Introduction: The Long-Standing Enigma of Boron Monoxide

First synthesized in 1940, with a refined synthesis protocol published in 1955, the true atomic arrangement of boron monoxide remained a mystery for over eighty years.[1][2][3] The material, a white powder, was known to be a binary compound of boron and oxygen, but its polymeric nature and the specifics of its bonding were the subjects of extensive theoretical speculation.[1][2] Numerous structures spanning different dimensionalities—from molecular (0D) and polymeric (1D) to layered (2D) and three-dimensional (3D) networks—were proposed based on computational studies.[4] The primary challenge in resolving this structural puzzle lay in the difficulty of characterizing this amorphous material using conventional techniques.[1]

Recent advancements in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with powder X-ray diffraction (PXRD) and supported by Density Functional Theory (DFT) calculations, have finally provided the experimental evidence needed to solve this long-standing problem.[4][5] The consensus, supported by compelling data, is that boron monoxide is a two-dimensional material composed of sheets of interconnected B₄O₂ rings, which exhibit a disordered stacking arrangement.[5][6]

Synthesis of Boron Monoxide

The synthesis of boron monoxide is a two-step process that begins with the preparation of its precursor, tetrahydroxydiboron (B₂(OH)₄).

Experimental Protocol: Synthesis of Tetrahydroxydiboron (B₂(OH)₄)

One common method for the synthesis of tetrahydroxydiboron involves the hydrolysis of a tetra(dialkylamino)diboron compound. The following protocol is adapted from established literature.[7][8]

Materials:

-

Tetra(dimethylamino)diboron

-

10% Hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

Procedure:

-

In a reaction flask, place the desired amount of 10% hydrochloric acid (approximately 4.5 equivalents relative to the tetra(dimethylamino)borane).

-

Cool the reaction flask to 0°C using an ice bath.

-

Slowly add tetra(dimethylamino)borane (1.0 equivalent) dropwise to the cooled hydrochloric acid solution. A solid precipitate will begin to form during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

-

Collect the solid product by filtration.

-

Wash the crude product with a dilute solution of hydrochloric acid (e.g., 0.07 M HCl).[8]

-

Dry the purified white solid product under vacuum at 40-60°C to yield tetrahydroxydiboron.[7]

Experimental Protocol: Synthesis of Boron Monoxide (BO)

Boron monoxide is synthesized via the thermal condensation of tetrahydroxydiboron.[2]

Materials:

-

Tetrahydroxydiboron (B₂(OH)₄)

-

Tube furnace

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place the tetrahydroxydiboron powder in a suitable crucible or reaction tube.

-

Heat the sample in a tube furnace under an inert atmosphere.

-

The condensation reaction typically occurs at temperatures between 200°C and 500°C.[2]

-

Heating at higher temperatures (e.g., 700°C) should be avoided as it leads to the formation of boron trioxide (B₂O₃) glass.[2]

-

The reaction involves the elimination of water, leading to the formation of the polymeric boron monoxide material.

Explored Structures of Boron Monoxide

A variety of structures for boron monoxide have been proposed based on theoretical calculations. These can be broadly categorized by their dimensionality.

-

0D (Molecular) Structures: Early computational studies explored the possibility of discrete molecular forms of BO, such as fullerene-like cage structures.[4]

-

1D (Polymeric) Structures: The initial hypothesis from 1955 suggested that BO might form one-dimensional polymers.[2][9] One prominent 1D model consists of fused B₄O₂ rings forming a linear chain.[9]

-

2D (Layered) Structures: Two-dimensional sheets were a major focus of theoretical work. These models primarily differed in the fundamental ring structure:

-

B₃O₃ (Boroxine-based) rings: Analogous to the boroxine molecule, these proposed structures consist of six-membered rings with alternating boron and oxygen atoms.

-

B₄O₂ rings: These structures are based on a six-membered ring containing four boron atoms and two oxygen atoms, preserving the B-B bonds from the precursor.[5]

-

-

3D (Network) Structures: Three-dimensional frameworks were also considered, involving more complex bonding and interconnectivity between boron and oxygen atoms.[4]

Structural Elucidation: The Path to the 2D B₄O₂ Model

The definitive determination of the boron monoxide structure was a process of elimination, relying on a suite of advanced analytical techniques to systematically discard proposed models and converge on the correct one.[3]

Key Experimental Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the cornerstone of the structural investigation. Due to the quadrupolar nature of the ¹¹B nucleus, specialized techniques were required:

-

Magic Angle Spinning (MAS): To narrow the broad resonance lines typical of solid samples.

-

Multiple-Quantum MAS (MQMAS): To distinguish between different boron sites and accurately measure their NMR parameters.[10]

-

J-resolved NMR: To probe through-bond (J-coupling) interactions between boron atoms.

-

Double-Quantum/Single-Quantum (DQ/SQ) and Triple-Quantum/Single-Quantum (TQ/SQ) Correlation: These experiments provide information about the spatial proximity and connectivity of boron atoms, which was crucial for determining the ring structure.[5]

-

Symmetry-Based Resonance-Echo Double-Resonance (S-REDOR): A double-resonance technique used to probe dipolar couplings between different nuclei (e.g., ¹¹B and ¹H) to understand aspects like the termination of the BO sheets.[5]

Powder X-ray Diffraction (PXRD): While the amorphous nature of BO precludes a full crystal structure solution from PXRD alone, the technique was vital in confirming the material's layered nature. The presence of a few broad diffraction peaks indicated some degree of order in one dimension (the stacking of layers), while the lack of in-plane reflections pointed to a disordered, or "turbostratic," arrangement of the sheets.[5]

The Logical Workflow to the Final Structure

The structural determination followed a logical progression, where each experiment provided a crucial piece of the puzzle.

-

Initial Synthesis and Analysis: The synthesis via thermal condensation of tetrahydroxydiboron confirmed that the B-B bonds from the precursor are preserved in the final BO material, a fact known from its reactivity.[2]

-

¹¹B MAS and MQMAS NMR: These initial NMR experiments revealed the presence of a single unique boron environment in the material prepared at 200°C. This finding, combined with DFT calculations, was consistent with a 2D structure composed of planar O₂B–BO₂ units.[5] This allowed for the elimination of many of the more complex 1D and 3D models which predicted multiple distinct boron sites.

-

DQ/SQ and J-resolved NMR: These experiments probed the symmetry of the B-B bonds. The results conclusively showed that the O₂B–BO₂ moieties are locally D₂h-symmetrical, which strongly narrowed the possibilities to 2D sheets composed of either B₃O₃ or B₄O₂ rings.[5]

-

TQ/SQ Correlation NMR: This advanced experiment, which correlates three boron atoms, was the deciding factor. The observed correlations were only consistent with the simulated spectra for a structure based on B₄O₂ rings, where neighboring B-B units are aligned. This ruled out the B₃O₃ model.[5]

-

Powder X-ray Diffraction: PXRD data provided the final piece of the puzzle regarding the long-range order. The diffraction pattern was characteristic of a turbostratic material, confirming that the B₄O₂-based 2D sheets stack in a random, disordered fashion.[5]

References

- 1. First-principles calculation of 11B solid-state NMR parameters of boron-rich compounds I: the rhombohedral boron modifications and B12X2 (X = P, As, O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boron monoxide - Wikipedia [en.wikipedia.org]

- 3. Structure of the elusive boron monoxide finally determined after 83 years | Ames Laboratory [ameslab.gov]

- 4. scispace.com [scispace.com]

- 5. The Structure of Boron Monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation Method and Application Examples of Tetrahydroxydiboron - Career Henan Chemical Co. [coreychem.com]

- 8. US3130009A - Method for preparing tetrahydroxydiboron - Google Patents [patents.google.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. mdpi.com [mdpi.com]

The Oxidoboron Functional Group: A Technical Guide to its Chemistry and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidoboron functional group, characterized by a boron-oxygen double bond (B=O), represents a fascinating and highly reactive moiety with burgeoning potential in synthetic chemistry and medicinal chemistry. Historically elusive due to its high reactivity and propensity to trimerize into stable boroxines, recent advances in coordination chemistry have enabled the stabilization and characterization of monomeric oxoboranes. This has unlocked their potential as versatile intermediates and pharmacophores. This technical guide provides an in-depth exploration of the core chemistry of the this compound functional group, including its synthesis, structural and spectroscopic properties, and reactivity. Furthermore, it delves into its significant applications in drug development, with a focus on mechanism of action and pharmacokinetic profiles of notable examples.

Core Chemistry of the this compound Functional Group

The parent oxoborane, HBO, and its simple derivatives are transient species, typically observed only in matrix isolation or in the gas phase at high temperatures.[1] The key to harnessing the synthetic utility of the B=O group lies in its stabilization, which can be achieved through several strategies.

Synthesis and Stabilization

The synthesis of stable compounds containing an this compound functional group hinges on preventing the highly favorable trimerization to boroxines. The primary strategies involve coordination to Lewis acids or transition metals, or the use of sterically demanding substituents.

1. Lewis Acid Stabilization: Coordination of a Lewis acid to the oxygen atom of the B=O group effectively stabilizes the monomeric form. A seminal example is the synthesis of a β-diketiminate-supported oxoborane stabilized by aluminum trichloride (AlCl₃).[2][3][4][5][6]

Experimental Protocol: Synthesis of a Lewis Acid-Stabilized Oxoborane [4][6]

-

Step 1: Synthesis of the Ligated Boron Precursor: React the desired ligand (e.g., a β-diketiminate) with a boron trihalide (e.g., BCl₃) to form the corresponding dihaloborane complex.

-

Step 2: Formation of the Oxoborane-Lewis Acid Adduct: The dihaloborane complex is then reacted with a controlled amount of water in the presence of a Lewis acid, such as AlCl₃, in an appropriate solvent like dichloromethane (CH₂Cl₂). The Lewis acid traps the nascent oxoborane, preventing its trimerization.

-

Step 3: Isolation and Purification: The resulting Lewis acid-stabilized oxoborane can be isolated and purified using standard techniques such as crystallization.

2. Transition Metal Coordination: The B=O moiety can also be stabilized by coordination to a transition metal center. In such complexes, the boron atom can be viewed as a ligand to the metal. An example is the platinum-coordinated oxoboryl complex, trans-[(Cy₃P)₂PtBr(BO)].[7]

3. Steric Hindrance and Acid-Free Stabilization: The use of bulky substituents on the boron atom can provide kinetic stabilization, preventing the approach of other oxoborane monomers. This strategy has led to the synthesis of the first acid-free neutral oxoboranes, such as the carboranyl-B(carbene)=O system.[8][9][10]

Experimental Protocol: Synthesis of an Acid-Free Neutral Oxoborane [8][9]

-

Step 1: Synthesis of the Precursor: A carboranyl-supported bromoborane bearing a carbene ligand (e.g., 1,2-[BBr(carbene)]-o-carborane) is synthesized.

-

Step 2: Oxygen Atom Transfer: The bromoborane precursor is then reacted with an oxygen source, such as silver triflate (AgOTf), which facilitates the formation of the B=O double bond. The bulky carboranyl and carbene ligands provide sufficient steric protection to isolate the monomeric oxoborane.

-

Step 3: Purification: The product is purified by appropriate methods, often involving filtration and crystallization.

Structural and Spectroscopic Properties

The stabilization of the this compound functional group has allowed for detailed characterization of its structural and spectroscopic properties.

Quantitative Data:

| Property | Compound Type | Value | Reference(s) |

| B=O Bond Length (Å) | Lewis Acid-Stabilized (NacNacB=O·AlCl₃) | 1.304 | [6] |

| Transition Metal-Coordinated (trans-[(Cy₃P)₂PtBr(BO)]) | 1.20 | [7] | |

| Acid-Free Neutral (carboranyl-B(carbene)=O) | ~1.276 | [4] | |

| Boronic Acids (for comparison) | 1.36 - 1.38 | [7] | |

| B-O-Al Bond Angle (°) | Lewis Acid-Stabilized (NacNacB=O·AlCl₃) | ~150-160 (calculated) | [6] |

| ν(B=O) IR Stretch (cm⁻¹) | Lewis Acid-Stabilized (Mes*BO·AlCl₃) | 1843 | [6] |

| Boroxines (for comparison) | ~1380 | [6] | |

| ¹¹B NMR Shift (ppm) | Benzoxaboroles | 23 - 30 | [11][12][13][14] |

| Tetracoordinate Boronate Esters | 5 - 15 | [11][12][15] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The B=O stretching vibration is a key diagnostic tool. In stabilized oxoboranes, this appears at a significantly higher frequency (e.g., 1843 cm⁻¹) compared to the B-O single bonds in boronic acids or the B-O bonds in boroxines (around 1380 cm⁻¹), confirming the double bond character.[6]

-

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Three-coordinate oxoboranes typically resonate at lower field (more deshielded) compared to their four-coordinate boronate ester counterparts. For example, benzoxaboroles, which contain a trigonal planar boron, show ¹¹B NMR signals in the range of δ 23-30 ppm.[11][12][13][14]

Reactivity

The reactivity of the this compound functional group is dominated by its electrophilicity and the high energy of the B=O double bond.

1. Cycloaddition Reactions: Oxoboranes can participate in cycloaddition reactions, acting as a dipolarophile. For instance, they undergo [3+2] cycloaddition with nitrones to form five-membered boranoheterocycles.[16] This reactivity provides a powerful tool for the synthesis of novel heterocyclic scaffolds.

Caption: [3+2] Cycloaddition of an oxoborane with a nitrone.

2. Insertion Reactions: Free oxoborane species have been shown to undergo insertion into B-C bonds, a novel reactivity pathway that opens up new avenues for organoboron chemistry.[8][9]

The this compound Group in Drug Development

The unique electronic properties of boron, particularly its Lewis acidity and ability to form reversible covalent bonds, have made boron-containing compounds attractive candidates for drug development. The this compound functional group, often found within a heterocyclic scaffold like benzoxaboroles, plays a crucial role in the mechanism of action of several approved drugs.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

A prominent example of an this compound-containing drug is tavaborole , an antifungal agent used to treat onychomycosis.[17][18][19][20][21] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[17][22][23][24]

The boron atom of the benzoxaborole scaffold is key to this inhibition. It forms a covalent adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[22][23][25] This trapping of the tRNA prevents the completion of the aminoacylation cycle, thereby halting protein synthesis and leading to fungal cell death.[19][20]

Caption: Mechanism of LeuRS inhibition by the benzoxaborole, tavaborole.

Experimental Workflow: Enzyme Inhibition Assay

A general workflow to assess the inhibitory activity of this compound compounds against a target enzyme is as follows:

Caption: General experimental workflow for an enzyme inhibition assay.

Pharmacokinetics of this compound-Containing Drugs

The pharmacokinetic profiles of approved benzoxaborole drugs, such as tavaborole and crisaborole , have been extensively studied.

Tavaborole:

-

Absorption: When applied topically, tavaborole penetrates the nail plate.[1][26] After a single topical application of a 5% solution, the mean peak plasma concentration (Cmax) is approximately 3.54 ng/mL.[17][27][28]

-

Distribution: Systemic exposure is low.

-

Metabolism: Information on the metabolism of tavaborole is limited in the provided search results.

-

Elimination: The elimination half-life is approximately 28.5 hours.[1] Renal excretion is the primary route of elimination.[17]

Crisaborole:

-

Absorption: Crisaborole is also administered topically and is rapidly absorbed systemically.[29][30] For a 2% ointment, the mean peak plasma concentration in pediatric patients is around 127 ng/mL.[29][30]

-

Metabolism: Crisaborole is substantially metabolized to two major inactive metabolites.[31]

-

Elimination: The metabolites are primarily cleared through renal elimination.[30]

Pharmacokinetic Data Summary:

| Drug | Administration | Mean Cmax (ng/mL) | Time to Cmax (Tmax) (hours) | Elimination Half-life (hours) | Primary Elimination Route | Reference(s) |

| Tavaborole | Topical (5% soln) | 3.54 (single dose) | 12 (median, single dose) | 28.5 | Renal | [1][17][27][28] |

| 5.17 (steady state) | 8 (median, steady state) | [1][17][27] | ||||

| Crisaborole | Topical (2% oint) | 127 (pediatric) | ~3-8 | Not specified | Renal (metabolites) | [7][29][30][32] |

Conclusion

The chemistry of the this compound functional group has transitioned from a niche area of academic interest to a field with significant practical applications, particularly in drug discovery. The development of synthetic strategies to stabilize the reactive B=O bond has been instrumental in this progress. The unique ability of the boron atom in this compound-containing heterocycles to engage in reversible covalent interactions with biological targets has been successfully exploited in the design of novel therapeutics. As our understanding of the synthesis, reactivity, and biological interactions of this functional group continues to expand, the this compound moiety is poised to become an increasingly valuable tool in the arsenal of medicinal chemists and materials scientists.

References

- 1. Tavaborole - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterization of a coordinated oxoborane: Lewis acid stabilization of a boron-oxygen double bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Synthesis and Characterization of a Coordinated Oxoborane:â Lewis Acid Stabilization of a BoronâOxygen Double Bond - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Synthesis and Characterization of a Coordinated Oxoborane:â Lewis Acid Stabilization of a BoronâOxygen Double Bond - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure, and Reactivity of Acid-Free Neutral Oxoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. smrl.stanford.edu [smrl.stanford.edu]

- 12. Boron NMR [chem.ch.huji.ac.il]

- 13. benchchem.com [benchchem.com]

- 14. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DailyMed - TAVABOROLE- tavaborole topical solution, 5% solution [dailymed.nlm.nih.gov]

- 21. Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 22. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 3zjv - Ternary complex of E .coli leucyl-tRNA synthetase, tRNA(Leu) and the benzoxaborole AN3213 in the editing conformation - Summary - Protein Data Bank Japan [pdbj.org]

- 25. researchgate.net [researchgate.net]

- 26. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 29. Crisaborole (Topical) Monograph for Professionals - Drugs.com [drugs.com]

- 30. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 31. accessdata.fda.gov [accessdata.fda.gov]

- 32. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Transient Oxidoboron Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of transient oxidoboron species. These highly reactive intermediates play a crucial role in a variety of chemical processes, from combustion to materials synthesis. A thorough understanding of their spectroscopic properties is essential for elucidating reaction mechanisms and developing novel applications. This document details the key spectroscopic techniques employed in their study, summarizes critical quantitative data, and provides detailed experimental protocols.

Introduction to Transient this compound Species

Transient this compound species are short-lived molecules containing boron and oxygen that are not stable under normal conditions. Their high reactivity makes them challenging to study, necessitating specialized experimental techniques for their generation and characterization. Key examples of such species include boron monoxide (BO), boron dioxide (BO₂), diboron dioxide (B₂O₂), and diboron trioxide (B₂O₃). Spectroscopic analysis provides invaluable insights into their electronic structure, geometry, and vibrational modes, which are fundamental to understanding their chemical behavior.

Key Spectroscopic Techniques

The study of transient this compound species relies on a suite of advanced spectroscopic methods capable of probing these fleeting molecules. The primary techniques employed are:

-

Matrix Isolation Spectroscopy: This technique involves trapping the transient species in an inert solid matrix (e.g., solid argon or xenon) at very low temperatures (typically around 20 K).[1] This isolation prevents the reactive species from interacting with each other, allowing for their spectroscopic characterization over extended periods. Infrared absorption spectroscopy is commonly used to probe the vibrational modes of the trapped molecules.[1]

-

Photoelectron Spectroscopy: This powerful method provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.[2][3] Vibrationally resolved photoelectron spectra can yield precise measurements of electron affinities and vibrational frequencies of both the neutral species and its corresponding anion.[2][3]

-

Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a highly sensitive technique used to probe the electronic transitions of molecules. A laser excites the species to a higher electronic state, and the resulting fluorescence is detected. This method is particularly useful for determining the rotational and vibrational energy levels of the ground and excited electronic states.

-

Infrared Emission Spectroscopy: This technique is suitable for studying species at high temperatures. The infrared radiation emitted by the hot gaseous molecules is analyzed to determine their vibrational frequencies.[4]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for several transient this compound species, compiled from various spectroscopic studies.

Table 1: Spectroscopic Constants of Boron Monoxide (BO)

| Parameter | ¹⁰BO | ¹¹BO | Reference |

| Ground State (X²Σ⁺) | |||

| Vibrational Frequency (ωe) | 1935 ± 30 cm⁻¹ | 1885.69 cm⁻¹ | [2][5] |

| Bond Length (re) | - | 1.2049 Å | [3][5] |

| Electron Affinity (EA) | 2.510 ± 0.015 eV | 2.508 ± 0.008 eV | [2] |

| First Excited State (A²Π) | |||

| Excitation Energy (Te) | 2.96 eV | ~2.96 eV | [2][3] |

| Vibrational Frequency (ωe) | 1320 ± 40 cm⁻¹ | 1260.70 cm⁻¹ | [2][3] |

| Bond Length (re) | - | 1.3533 Å | [3] |

Table 2: Spectroscopic Constants of Boron Dioxide (BO₂) and its Anion (BO₂⁻)

| Species | Parameter | Value | Reference |

| ¹⁰BO₂ | Ground State (²Πg) | ||

| Electron Affinity (EA) | 4.46 ± 0.03 eV | [2][6] | |

| Excited State (²Πu) | |||

| Excitation Energy | 2.26 eV | [2] | |

| Symmetric Stretch (ν₁) | 980 ± 30 cm⁻¹ | [2][6] | |

| Excited State (²Σu⁺) | |||

| Excitation Energy | 3.04 eV | [2] | |

| BO₂⁻ | Ground State | ||

| Vibrational Zero-Point Energy | 1615.5 cm⁻¹ | [7] | |

| B-O Bond Length | 1.265 Å | [7] | |

| O-B-O Angle | 180° | [7] |

Table 3: Vibrational Frequencies of Diboron Dioxide (B₂O₂) and Diboron Trioxide (B₂O₃)

| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| B₂O₂ | Infrared Active | 1890 | [4] |

| B₂O₃ (natural abundance) | Infrared Active | 2040 | [4] |

| Infrared Active | 1302 | [4] | |

| Infrared Active | 742 | [4] |

Experimental Protocols

This section outlines the detailed methodologies for two key experimental techniques used in the characterization of transient this compound species.

Matrix Isolation Spectroscopy

Objective: To trap and spectroscopically analyze transient this compound species in an inert solid matrix.

Methodology:

-

Generation of Transient Species:

-

For species like B₂O₃, the vapor is generated by heating liquid boric oxide in a Knudsen cell to approximately 1400 K.[1]

-

For species like B₂O₂, a mixture of elemental boron and boric oxide is heated.[1]

-

Laser ablation of a solid boron target in the presence of an oxygen-containing precursor gas can also be used to generate various this compound species.

-

-

Matrix Deposition:

-

A high-purity inert gas (e.g., argon or xenon) is used as the matrix material.

-

A beam of the hot vapor containing the transient species is co-deposited with a large excess of the matrix gas onto a cryogenic window (e.g., CsI or BaF₂) maintained at a temperature of approximately 20 K.[1] The high ratio of matrix gas to sample ensures that the transient species are isolated from one another.

-

-

Spectroscopic Analysis:

-

The cryogenic window with the deposited matrix is aligned in the sample compartment of a spectrometer.

-

Infrared absorption spectra are recorded to identify the vibrational modes of the isolated species. Isotopic substitution (e.g., using ¹⁰B and ¹¹B) is a crucial tool for confirming the identity of the species and aiding in vibrational assignments.[1]

-

Vibrationally Resolved Photoelectron Spectroscopy

Objective: To determine the electron affinities and vibrational frequencies of transient this compound species and their anions.

Methodology:

-

Anion Generation:

-

The anions (e.g., BO⁻ and BO₂⁻) are produced in a laser vaporization supersonic cluster source.

-

A pulsed laser is focused onto a rotating and translating solid target of enriched ¹⁰B or ¹¹B.[3]

-

A carrier gas (e.g., helium) is passed over the target, and the resulting plasma containing the anions is entrained in the gas flow and undergoes supersonic expansion, which cools the species.[3]

-

-

Mass Selection:

-

The generated anions are guided into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.

-

The specific anion of interest is selected for photodetachment.[3]

-

-

Photodetachment and Electron Analysis:

-

The mass-selected anion beam is intersected by a high-power pulsed laser beam of a fixed wavelength (e.g., 355 nm, 266 nm, 193 nm, or 157 nm).[2][3]

-

The laser photons detach electrons from the anions.

-

The kinetic energy of the photoejected electrons is measured using a magnetic-bottle-type photoelectron spectrometer.[3]

-

-

Data Analysis:

-

The photoelectron spectrum consists of peaks corresponding to transitions from the ground state of the anion to the ground and excited electronic states of the neutral molecule.

-

The positions of the peaks provide the electron binding energies. The electron affinity of the neutral species is determined from the energy of the 0-0 vibrational transition.[2]

-

The spacing between the vibrational peaks in the spectrum corresponds to the vibrational frequencies of the neutral molecule.[2][3]

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative reaction pathway.

Caption: Workflow for Matrix Isolation Spectroscopy.

Caption: Workflow for Photoelectron Spectroscopy.

Caption: Simplified Boron Combustion Pathway.

References

Unraveling the Intricacies of Bonding in Metal-Oxoboryl Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of metal-oxoboryl complexes, species featuring a direct bond between a metal and an oxoboryl (BO) ligand, has garnered significant attention for its potential applications in catalysis and materials science. Understanding the nuanced nature of the metal-oxoboryl bond is paramount for the rational design of novel complexes with tailored reactivity. This technical guide provides an in-depth exploration of the synthesis, characterization, and theoretical underpinnings of the bonding in these fascinating compounds.

The Nature of the Metal-Oxoboryl Bond: A Strong σ-Donor with Weak π-Acceptance

Theoretical investigations have been instrumental in elucidating the electronic structure of the metal-oxoboryl linkage. Density functional theory (DFT) calculations on model platinum(II) oxoboryl complexes have revealed that the oxoboryl ligand (BO⁻) acts as an exceptionally strong σ-donor but a very weak d(π)-electron acceptor.[1][2][3] This electronic characteristic imparts a strong trans influence, affecting the lability of the ligand positioned opposite to the oxoboryl group in a square planar or octahedral complex.

The bonding can be described by a dominant σ-donation from a sp-hybridized orbital on the boron atom to a vacant d-orbital on the metal center. The π-system of the B≡O triple bond has minimal interaction with the metal d-orbitals, leading to the observed weak π-acceptor character. This is in stark contrast to the isoelectronic cyanide (CN⁻) and carbon monoxide (CO) ligands, which are known for their significant π-accepting capabilities.

Synthesis of Metal-Oxoboryl Complexes

The synthesis of stable metal-oxoboryl complexes has been a significant challenge due to the high reactivity of the oxoboryl moiety. The first successful isolation of a stable, crystalline metal-oxoboryl complex, trans-[(Cy₃P)₂BrPt(B≡O)] (where Cy is cyclohexyl), was a landmark achievement.[4]

The formation of this platinum-oxoboryl complex is proposed to proceed through a four-center transition state involving the oxidative addition of a B-Br bond of a precursor like dibromo(trimethylsiloxy)borane to a platinum(0) species, followed by the elimination of trimethylsilylbromide.[1][2][3] Theoretical studies suggest that electron-donating and bulky phosphine ligands on the metal center are favorable for both the thermodynamics and kinetics of this transformation.[1][2][3]

Quantitative Structural and Spectroscopic Data

The characterization of metal-oxoboryl complexes relies on a combination of single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The collected data provides crucial insights into the geometry and electronic structure of the M-B-O fragment.

| Complex | Method | M-B Bond Length (Å) | B-O Bond Length (Å) | M-B-O Angle (°) | Reference |

| trans-[(Cy₃P)₂BrPt(B≡O)] | X-ray | - | 1.205(7) | - | [4] |

| trans-[PtBr(BO)(PMe₃)₂] (calculated) | DFT | 1.939 | 1.216 | 178.9 | [1][2] |

| trans-[IrCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1.947 | 1.215 | 179.8 | [1][2] |

| trans-[RhCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1.968 | 1.216 | 179.3 | [1][2] |

Table 1: Selected Bond Lengths and Angles in Metal-Oxoboryl Complexes.

| Complex | Method | ν(B≡O) (cm⁻¹) | ν(M-B) (cm⁻¹) | δ(¹¹B) (ppm) | Reference |

| trans-[PtBr(BO)(PMe₃)₂] (calculated) | DFT | 1976 | 433 | - | [1][2] |

| trans-[IrCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1982 | 483 | - | [1][2] |

| trans-[RhCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1979 | 458 | - | [1][2] |

Table 2: Key Spectroscopic Data for Metal-Oxoboryl Complexes.

Experimental Protocols

The successful synthesis and characterization of these air- and moisture-sensitive compounds require rigorous experimental techniques.

General Synthetic Procedure

All manipulations are typically performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. Solvents are dried and deoxygenated prior to use.

Synthesis of trans-[(Cy₃P)₂BrPt(B≡O)] (Illustrative Protocol): A solution of a platinum(0) precursor, such as [Pt(PCy₃)₂], in toluene is treated with a solution of dibromo(trimethylsiloxy)borane at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by ³¹P NMR spectroscopy. The solvent is then removed under reduced pressure, and the residue is washed with a non-polar solvent like pentane to remove the byproduct, trimethylsilylbromide. The resulting solid is then recrystallized from a suitable solvent system, such as a toluene/pentane mixture, to yield the crystalline product.

Single-Crystal X-ray Diffraction

Crystals suitable for X-ray diffraction are mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential degradation.[1] Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or as thin films from a suitable solvent on an IR-transparent window (e.g., NaCl or KBr plates).[5] For air-sensitive samples, the preparation is carried out in a glovebox. The characteristic B≡O stretching vibration is a key diagnostic feature and is expected in the region of 1900-2000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for characterizing boron-containing compounds.[6][7] Spectra are recorded on a multinuclear NMR spectrometer. Samples are prepared in deuterated solvents in NMR tubes sealed under an inert atmosphere. The chemical shift (δ) of the boron atom in the oxoboryl ligand provides information about its electronic environment. Due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), the resonance may be broad.

Future Outlook

The field of metal-oxoboryl chemistry is still in its early stages, with significant opportunities for further exploration. The synthesis of new oxoboryl complexes with different metals, ligand environments, and oxidation states will undoubtedly lead to a deeper understanding of the M-BO bond and unlock novel reactivity patterns. The insights gained from these fundamental studies will be crucial for the development of new catalytic transformations and advanced materials. Theoretical predictions for stable iridium and rhodium oxoboryl complexes suggest that these are promising targets for synthetic efforts.[1][2][3] The continued synergy between synthetic, spectroscopic, and computational chemistry will be essential for advancing this exciting area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical study on the transition-metal oxoboryl complex: M-BO bonding nature, mechanism of the formation reaction, and prediction of a new oxoboryl complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxoboryl complexes: boron-oxygen triple bonds stabilized in the coordination sphere of platinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. Organoboranes and tetraorganoborates studied by 11B and 1... [degruyterbrill.com]

- 7. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Role of Boron in Chemistry and Medicine

An In-depth Technical Guide to the Lewis Acidity of Oxidoboron Compounds

For: Researchers, Scientists, and Drug Development Professionals

This compound compounds, a class of organoboranes featuring a boron atom bonded to at least one oxygen atom, possess a unique electronic structure that imparts significant Lewis acidity. This characteristic arises from the boron atom's vacant p-orbital, making it an eager electron-pair acceptor.[1] This fundamental property is the cornerstone of their diverse applications, ranging from powerful catalysts in organic synthesis to sophisticated sensors and targeted therapeutics in drug development.[2][3][4]

In medicinal chemistry, the Lewis acidity of this compound compounds, particularly boronic acids and benzoxaboroles, allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in serine proteases or the diol moieties in tRNA.[5][6] This ability to form stable yet reversible complexes has led to the development of groundbreaking drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the antifungal agent tavaborole.[7][8] This guide provides a comprehensive technical overview of the principles governing the Lewis acidity of this compound compounds, methods for its quantification, and its application in modern research and drug discovery.

Fundamentals of Lewis Acidity in this compound Compounds

The Lewis acidity of this compound compounds is centered on the boron atom's electronic configuration. In its neutral state, the boron in compounds like boronic acids (R-B(OH)₂) is sp² hybridized, resulting in a trigonal planar geometry with a vacant pz-orbital perpendicular to the molecular plane. This empty orbital can readily accept a lone pair of electrons from a Lewis base (e.g., water, alcohols, amines, or anions like hydroxide or fluoride), causing the boron to rehybridize to a more stable, sp³ tetrahedral geometry.[9][10]

This equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate complex is the defining characteristic of their Lewis acidity in aqueous or biological media (Figure 1).[9][11] The position of this equilibrium, and thus the strength of the Lewis acid, is highly dependent on the molecular structure and the surrounding environment.

Types of this compound Compounds

-

Boronic Acids (R-B(OH)₂): The most studied class, where 'R' can be an alkyl or aryl group. Their Lewis acidity is tunable via substituents on the 'R' group. They readily form reversible covalent complexes with 1,2- and 1,3-diols.[12][13]

-

Borinic Acids (R₂BOH): With two organic substituents, they are generally stronger Lewis acids than the corresponding boronic acids due to reduced pπ-pπ donation from oxygen lone pairs to the boron center.

-

Boronate Esters (R-B(OR')₂): Formed by the reaction of boronic acids with alcohols or diols. Cyclic boronates formed with diols are particularly stable. The nature of the diol significantly influences the Lewis acidity of the boron center.[14]

-

Benzoxaboroles: These compounds feature a boronic acid functional group constrained within a five-membered ring fused to a benzene ring. This structure enhances Lewis acidity and provides a rigid scaffold, making them potent enzyme inhibitors.[5][15]

Factors Influencing Lewis Acidity

The strength of an this compound Lewis acid can be modulated by several factors:

-

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂, -F) on the aryl ring of a phenylboronic acid increase Lewis acidity by destabilizing the neutral trigonal form and stabilizing the anionic tetrahedral boronate. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease Lewis acidity.[16]

-

Steric Effects: Bulky substituents, particularly in the ortho position of an arylboronic acid, can hinder the approach of a Lewis base and destabilize the resulting tetrahedral complex, thereby reducing Lewis acidity.[11]

-

Intramolecular Coordination: The presence of nearby functional groups capable of coordinating with the boron atom can form an intramolecular dative bond, which can either enhance or decrease the apparent Lewis acidity depending on the nature of the interaction.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are used to quantify the Lewis acidity of this compound compounds. The choice of method depends on the compound, the medium, and the specific interaction of interest.

Acidity Constant (pKa)

For boronic acids in aqueous solution, the Lewis acidity is typically expressed as a pKa value, which represents the equilibrium between the neutral boronic acid and the anionic boronate formed by reaction with water. A lower pKa indicates a stronger Lewis acid.

Table 1: pKa Values of Selected para-Substituted Phenylboronic Acids in Water.

| Substituent (p-X-C₆H₄B(OH)₂) | pKa Value | Reference(s) |

|---|---|---|

| -OCH₃ | 9.25 | [11] |

| -H | 8.83 | [16] |

| -F | 8.69 | [16] |

| -Cl | 8.56 | [17] |

| -Br | 8.54 | [17] |

| -CN | 7.84 | [17] |

| -CF₃ | 7.55 |[18] |

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method provides a measure of Lewis acidity in non-aqueous solvents.[19] It uses triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The change in the ³¹P chemical shift (Δδ) upon complexation with a Lewis acid is used to calculate the Acceptor Number (AN). A larger AN signifies stronger Lewis acidity.[3][4]

Table 2: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Compounds.

| Compound | Δδ ³¹P (ppm) | Acceptor Number (AN) | Reference(s) |

|---|---|---|---|

| B(C₆H₅)₃ | 23.3 | 51.5 | [10] |

| B(C₆F₅)₃ | 34.5 | 76.2 | [20] |